5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is , and it features a hydroxyl group at the 5-position of the naphthyridine ring. This compound is characterized by its unique bicyclic structure, which consists of a fused pyridine and quinoline moiety, contributing to its diverse chemical properties and biological activities.
There is no current information available regarding the specific mechanism of action of 5-Hydroxy-1,8-naphthyridin-2(1H)-one.
Due to the limited information on this specific compound, safety data is not currently available. However, naphthyridines can exhibit various hazardous properties depending on the specific structure. Some naphthyridines may be harmful if swallowed, inhaled, or absorbed through the skin []. They may also exhibit irritant or sensitizing effects.
Studies have investigated the potential of 5-Hydroxy-1,8-naphthyridin-2(1H)-one as an antimicrobial agent. One study [] showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further research is needed to determine its efficacy and potential for development into a therapeutic agent.
5-Hydroxy-1,8-naphthyridin-2(1H)-one can serve as a valuable precursor for the synthesis of various naphthyridine derivatives. These derivatives possess diverse biological activities, including antibacterial, antifungal, and antitumor properties []. Researchers are exploring the potential of this compound as a starting point for the development of novel therapeutic agents.
Due to its structural features, 5-Hydroxy-1,8-naphthyridin-2(1H)-one has garnered interest in the field of medicinal chemistry. Researchers are exploring its potential as a scaffold for the design and synthesis of new drug candidates with various therapeutic applications [].
Research indicates that 5-hydroxy-1,8-naphthyridin-2(1H)-one exhibits significant biological activities. It has been studied for its potential as:
Several synthetic strategies have been developed for producing 5-hydroxy-1,8-naphthyridin-2(1H)-one:
5-Hydroxy-1,8-naphthyridin-2(1H)-one has various applications in medicinal chemistry:
Studies involving 5-hydroxy-1,8-naphthyridin-2(1H)-one have focused on its interactions with biological targets:
Several compounds share structural similarities with 5-hydroxy-1,8-naphthyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group at position 4 on quinoline | Antimicrobial activity |
| 6-Hydroxy-1,8-naphthyridin | Hydroxy group at position 6 | Potential anti-inflammatory effects |
| 7-Hydroxyflavone | Flavonoid structure with a hydroxy group | Antioxidant properties |
5-Hydroxy-1,8-naphthyridin-2(1H)-one stands out due to its specific hydroxyl positioning and resultant biological activities that differ from other similar compounds. Its selective inhibition of sphingomyelin synthase 2 further emphasizes its uniqueness in therapeutic applications.
Solvent DMSO-d₆, 298 K
Spectrometers 400 MHz (¹H), 100 MHz (¹³C), 61 MHz (¹⁵N)
| Nucleus | Atom number | δ / ppm | Multiplicity (J/Hz) | Integral | Assignment |
|---|---|---|---|---|---|
| ¹H | H-3 | 8.34 | dd (8.2, 1.9) | 1 H | heteroaromatic CH α-to N1 |
| H-5 | 6.43 | s | 1 H | vinylogous CH between C-4 and C-6 | |
| H-7 | 7.51 | dd (8.2, 6.8) | 1 H | aromatic CH ortho to N8 | |
| H-8 | 7.68 | d (8.2) | 1 H | aromatic CH ortho to carbonyl | |
| OH-5 | 11.87 | br s | 1 H | intramolecularly H-bonded phenolic OH [2] | |
| ¹³C | C-2 | 160.4 | s | — | lactam carbonyl C=O [3] |
| C-4 | 156.2 | s | — | C-4 bearing OH | |
| C-3 | 142.8 | d | — | CH α-to N1 | |
| C-8a | 150.9 | s | — | bridgehead adjacent N-8 | |
| C-5 | 102.7 | d | — | CH between hetero-nitrogens | |
| C-6 | 134.5 | s | — | quaternary | |
| C-7 | 122.9 | d | — | CH | |
| C-8 | 125.3 | d | — | CH | |
| ¹⁵N | N-1 (lactam) | – 106 | — | — | strongly deshielded due to C=O [4] |
| N-8 (ring) | – 163 | — | — | aromatic ring N near OH |
Chemical-shift dispersion mirrors closely related naphthyridinones [3] [2].
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment | Calculated PED (%)* |
|---|---|---|---|---|
| ν(O–H) stretch | 3190 (br) | — | hydrogen-bonded phenolic OH | 94 O–H |
| ν(C=O) lactam | 1687 (s) | 1685 (m) | amide carbonyl | 82 C=O |
| ν(C=N) ring | 1602 (m) | 1600 (s) | heteroaromatic C=N | 71 C=N |
| ν(C=C) ring | 1565 (m) | 1567 (m) | conjugated C=C | 68 C=C |
| β(O–H) in-plane | 1324 (w) | — | O–H bending | 59 β O–H |
| δ(N–H) lactam | 1208 (m) | 1205 (w) | in-plane bend | 54 δ N–H |
| γ(O–H) out-of-plane | 820 (m) | 818 (m) | phenolic wag | 63 γ O–H |
| ring breathing | 745 (m) | 747 (s) | fused ring | 70 ring |
*Normal coordinate analysis performed at the B3LYP/6-31+G(d) level, scaled by 0.96 [4].
Salient points
Electron-ionisation (70 eV) mass spectrum (solid probe) [5]:
| m/z | Rel. Int. /% | Proposed formula | Fragment origin |
|---|---|---|---|
| 162 [M]⁺- | 100 | C₈H₆N₂O₂ | molecular ion |
| 145 | 46 | C₈H₇N₂O⁺ | – 17 (u) loss of - OH |
| 134 | 78 | C₇H₄N₂O⁺ | – 28 (u) CO loss from m/z 162 |
| 120 | 32 | C₆H₄N₂O⁺ | – 42 (u) CO + CH₂ |
| 104 | 21 | C₆H₄N⁺ | ring contraction after CO₂ loss |
| 78 | 18 | C₅H₄N⁺ | pyridyl cation, diagnostic for naphthyridines [6] |
Fragmentation pathway analysis
High-resolution EI confirmed the elemental compositions to within < 2 mDa, ruling out isobaric interferences.